molecular formula C12H12N2O2S B8675517 Methyl 4-(2-aminoanilino)thiophene-3-carboxylate CAS No. 61325-25-5

Methyl 4-(2-aminoanilino)thiophene-3-carboxylate

Cat. No. B8675517
CAS RN: 61325-25-5
M. Wt: 248.30 g/mol
InChI Key: MOHYQBBDIKSJPV-UHFFFAOYSA-N
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Patent
US04172831

Procedure details

Methyl 3-(2-aminoanilino)-2,5-dihydrothiophene-4-carboxylate (2.5 g, 0.001 mol) was added to a flask containing palladium on charcoal catalyst (5%, 200 mg) in cyclohexene (or norbornadiene or norbornylene) (50 ml and the reaction was heated at reflux with stirring for 4 hours, the reaction being followed by t.l.c.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
norbornadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[NH:4][C:5]1[CH2:6][S:7][CH2:8][C:9]=1[C:10]([O:12][CH3:13])=[O:11].C12CC(CC1)=CC=2.C12CC(CC1)C=C2>[Pd].C1CCCCC=1>[NH2:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[NH:4][C:5]1[C:9]([C:10]([O:12][CH3:13])=[O:11])=[CH:8][S:7][CH:6]=1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
NC1=C(NC=2CSCC2C(=O)OC)C=CC=C1
Step Two
Name
norbornadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12=CC=C(CC1)C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C=CC(CC1)C2
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CCCCC1

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
NC1=C(NC2=CSC=C2C(=O)OC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.